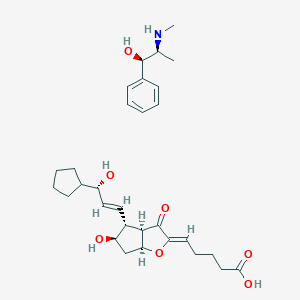
15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a combination of two separate molecules, 15-Cyclopentyl-7-oxo-prostaglandin I2 and ephedrine, which have been studied extensively for their individual properties. The combination of these two molecules has shown promising results in various scientific studies, making it an important area of research.
Mécanisme D'action
The mechanism of action of 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine involves the activation of specific receptors in the body, such as the prostacyclin receptor and the alpha-adrenergic receptor. This activation leads to the production of various signaling molecules, which in turn produce the desired effects of the compound. The exact mechanism of action of this compound is still being studied, and further research is required to fully understand its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine have been studied extensively in scientific research. This compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators in the body. It also has vasodilatory effects, which can help in the treatment of cardiovascular diseases. Additionally, this compound has been shown to have bronchodilatory effects, which can be useful in the treatment of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine in lab experiments include its potential therapeutic applications and its well-studied effects. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires expertise in the field of organic chemistry. Additionally, the exact mechanism of action of this compound is still being studied, which can make it difficult to fully understand its effects.
Orientations Futures
There are several future directions for research on 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine. One direction is the further study of its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and asthma. Another direction is the study of its mechanism of action, which can help in the development of more effective treatments. Additionally, further research is required to fully understand the advantages and limitations of using this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine involves the combination of two molecules, 15-Cyclopentyl-7-oxo-prostaglandin I2 and ephedrine, through chemical reactions. The process of synthesis is complex and requires expertise in the field of organic chemistry. The synthesis of this compound has been achieved through various methods, including the use of chemical catalysts and reaction conditions.
Applications De Recherche Scientifique
The potential therapeutic applications of 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine have been studied extensively in scientific research. This compound has shown to have anti-inflammatory, anti-asthmatic, and vasodilatory effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and ischemic heart disease.
Propriétés
Numéro CAS |
100992-40-3 |
|---|---|
Nom du produit |
15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine |
Formule moléculaire |
C11H14FNO2 |
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
(5Z)-5-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H28O6.C10H15NO/c21-14(12-5-1-2-6-12)10-9-13-15(22)11-17-19(13)20(25)16(26-17)7-3-4-8-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h7,9-10,12-15,17,19,21-22H,1-6,8,11H2,(H,23,24);3-8,10-12H,1-2H3/b10-9+,16-7-;/t13-,14+,15+,17-,19+;8-,10-/m00/s1 |
Clé InChI |
FWEMWHKUWXFBLP-MSHGLLSMSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(=O)/C(=C/CCCC(=O)O)/O3)O)O |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.C1CCC(C1)C(C=CC2C(CC3C2C(=O)C(=CCCCC(=O)O)O3)O)O |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC.C1CCC(C1)C(C=CC2C(CC3C2C(=O)C(=CCCCC(=O)O)O3)O)O |
Synonymes |
15-cyclopentyl-7-keto-PGI2-ephedrine 15-cyclopentyl-7-oxo-prostaglandin I2-ephedrine Chinoin 8054 Chinoin-8054 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



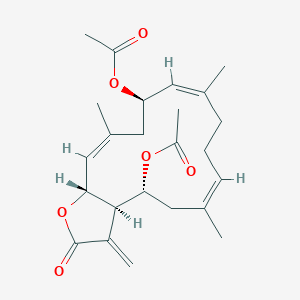
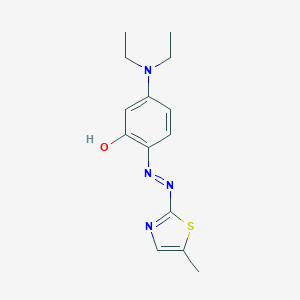

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)
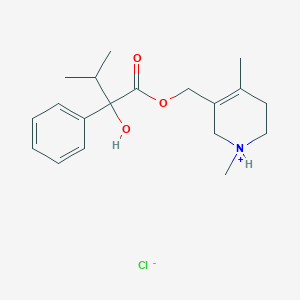
![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)



![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
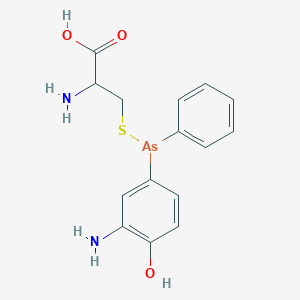
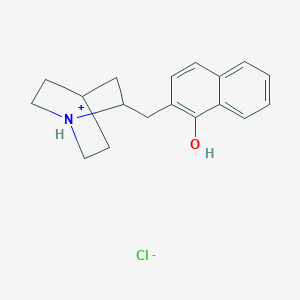

![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)